[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate
Description
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thieno[2,3-b]thiopyran core with a 7,7-dioxo moiety, an (E)-configured imino group, and a 3-chlorobenzoate ester substituent. The compound’s stereoelectronic profile, including the electron-withdrawing sulfone groups and the chloro-substituted benzoate, suggests applications in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-2-9(8-10)13(17)20-16-12-5-7-22(18,19)14-11(12)4-6-21-14/h1-4,6,8H,5,7H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDANDBNRWALBQ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC(=CC=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC(=CC=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate is a member of the thieno[2,3-b]thiopyran family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8ClN2O3S2
- Molecular Weight : 259.35 g/mol
- CAS Number : 147086-83-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly for its anticancer and antimicrobial properties.
Anticancer Activity
Research has shown that derivatives of thieno[2,3-b]thiopyran exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that similar compounds demonstrated potent growth inhibition against human cancer cell lines, including breast and lung cancer cells. The structure-activity relationship indicated that modifications at the nitrogen and oxygen positions could enhance cytotoxicity .
Antimicrobial Activity
Another aspect of the biological profile includes antimicrobial properties:
- Compounds with similar structures were tested against Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL . This suggests that the compound may possess antibacterial activity worth further exploration.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that thieno[2,3-b]thiopyran derivatives can induce cell cycle arrest in cancer cells at specific phases (G1/S or G2/M), leading to increased apoptosis rates .
- Antibacterial Efficacy : A comparative study on various thieno derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial activity against gram-positive bacteria .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to thieno[2,3-b]thiopyran structures exhibit significant antimicrobial properties. For instance, derivatives of thienothiopyran have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the thieno[2,3-b]thiopyran moiety enhances the compound's interaction with microbial targets, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. For example, molecular docking studies have demonstrated that thieno[2,3-b]thiopyran derivatives can effectively bind to specific receptors involved in cancer progression, suggesting their potential as anticancer agents .
Analgesic and Anti-inflammatory Effects
Some derivatives of thieno[2,3-b]thiopyran are being investigated for their analgesic and anti-inflammatory properties. These compounds may inhibit pathways involved in pain and inflammation, providing a basis for developing new therapeutic agents for chronic pain management .
Materials Science
Polymer Chemistry
The unique properties of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate make it suitable for incorporation into polymer matrices. Its ability to act as a dopant or crosslinking agent can enhance the mechanical and thermal properties of polymers. Research is ongoing to explore its use in creating advanced materials with tailored properties for applications in electronics and coatings .
Environmental Science
Environmental Remediation
Compounds like this compound are being studied for their potential in environmental remediation processes. Their ability to interact with pollutants suggests they could be used in the degradation of harmful substances in contaminated environments. This application is particularly relevant in the context of developing sustainable methods for waste management and pollution control .
Comparative Data Table
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial effects | Inhibition of bacterial growth |
| Anticancer properties | Induction of apoptosis | |
| Analgesic effects | Inhibition of pain pathways | |
| Materials Science | Enhanced polymer properties | Crosslinking and dopant effects |
| Environmental Science | Pollution degradation | Interaction with contaminants |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of synthesized thieno[2,3-b]thiopyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant zones of inhibition compared to control groups, supporting the compound's potential as a new antibiotic candidate.
- Anticancer Research : Molecular docking studies revealed that certain derivatives bind effectively to estrogen receptors in breast cancer cells. This binding was correlated with reduced cell viability in vitro, showcasing the compound's promise as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Compound A and related compounds:
Key Differences and Implications
Substituent Position and Bioactivity: Compound A differs from dorzolamide by replacing the sulfonamide group (critical for carbonic anhydrase binding) with a 3-chlorobenzoate ester. This substitution likely reduces its affinity for carbonic anhydrase but may enhance lipophilicity, affecting membrane permeability . The 3-chloro vs. 2-chloro position in benzoate esters (CAS 343373-87-5) alters steric and electronic interactions.
Stereochemistry: Dorzolamide and its derivatives (e.g., Related Compound D) feature cis-(4S,6S) stereochemistry, essential for binding to carbonic anhydrase. Compound A lacks stereocenters in the thieno[2,3-b]thiopyran core, suggesting divergent mechanisms of action .
Synthetic Accessibility: The synthesis of Compound A involves coupling a thieno[2,3-b]thiopyran-4-ylideneamine intermediate with 3-chlorobenzoyl chloride, analogous to methods for ester derivatives in and . However, dorzolamide’s sulfonamide group requires more complex sulfonation steps .
Analytical Characterization :
- Compound A and its 2-chloro analog (CAS 343373-87-5) share similar analytical profiles (e.g., NMR, HPLC retention times), but mass spectrometry distinguishes them via molecular ion peaks (e.g., m/z differences due to chlorine isotope patterns) .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, whereas sulfonamides (e.g., dorzolamide) exhibit longer half-lives. This may limit Compound A ’s utility in sustained-release formulations .
Q & A
Q. What are the recommended synthetic routes for [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between the thieno-thiopyran core and 3-chlorobenzoate derivatives. Key steps include:
- Carbodiimide-mediated amidation : Reacting the thiopyran-4-ylidene amine with 3-chlorobenzoyl chloride under anhydrous conditions.
- Solvent optimization : Use of dichloromethane or DMF as solvents improves solubility and reaction efficiency .
- Temperature control : Maintaining temperatures between 0–5°C during coupling minimizes side reactions.
- Purification : Column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) yields >90% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., in Chloroform-d) confirm the (E)-configuration and substituent positions. Key signals include aromatic protons at δ 7.60–7.40 ppm and thiopyran methyl groups at δ 2.82–2.64 ppm .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.005 Å) and oxidation states (e.g., Mn/Mn coordination with 3-chlorobenzoate ). Crystallographic parameters (space group, R factor <0.062) ensure structural accuracy .
- HRMS : Validates molecular weight (e.g., calculated m/z 301.1369 vs. observed 301.1379) .
Advanced Research Questions
Q. How does 3-chlorobenzoate interact with benzoate 1,2-dioxygenase and 3-chlorobenzoate 1,2-dioxygenase in Rhodococcus opacus 1CP, and what are the implications for substrate specificity?
- Methodological Answer :
- Enzyme kinetics : Use immobilized R. opacus cells as biosensors to analyze and . 3-Chlorobenzoate exhibits negative cooperativity with benzoate 1,2-dioxygenase (Hill coefficient ), suggesting allosteric inhibition. For 3-chlorobenzoate 1,2-dioxygenase, positive cooperativity () indicates substrate-induced activation .
- Substrate competition : Co-metabolism studies show that pre-adaptation to benzoate does not hinder 3-chlorobenzoate uptake, implying distinct transport systems (e.g., porins) .
- Implications : The dual transport systems and cooperative binding inform bioremediation strategies for halogenated aromatic pollutants.
Q. What role does the 3-chlorobenzoate moiety play in the coordination chemistry of manganese-sodium clusters, and how does this influence the compound’s stability?
- Methodological Answer :
- Coordination environment : In Mn-Na clusters, 3-chlorobenzoate acts as a bridging ligand , binding Mn (coordination number = 7) and Na (coordination number = 8). The carboxylate oxygen atoms form bonds with Mn (2.256 Å) and Na (2.5–2.7 Å) .
- Geometric analysis : SHAPE software classifies Mn as face-capped octahedral (CShM = 1.589) and Na as biaugmented trigonal prismatic (CShM = 1.807) .
- Stability : The Mn-Na-3-chlorobenzoate framework enhances thermal stability due to rigid coordination, as evidenced by TGA/DSC data (decomposition >300°C).
Q. How can negative cooperativity observed in substrate binding by benzoate 1,2-dioxygenase inform the design of experiments to study enzyme-compound interactions?
- Methodological Answer :
- Experimental design :
Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and cooperativity.
Site-directed mutagenesis : Modify active sites (e.g., His246, Asp248) to disrupt allosteric communication .
Molecular dynamics (MD) simulations : Model conformational changes during substrate binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
